[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are major components of biological membranes and play a crucial role in cell signaling and metabolism. This specific compound consists of a glycerol backbone with a phosphorylcholine head group and two fatty acid chains: one with three cis double bonds (9Z, 12Z, 15Z) and the other with one cis double bond (9Z).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized as follows:
Esterification: Glycerol is esterified with linolenic acid (18:3(9Z,12Z,15Z)) and oleic acid (18:1(9Z)) in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The resulting diglyceride is then phosphorylated using phosphoryl chloride in the presence of a base like pyridine.
Choline Addition: Finally, choline is added to the phosphorylated diglyceride to form the phosphatidylcholine.
Industrial Production Methods
Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans, followed by purification processes like chromatography. Enzymatic methods using phospholipase D can also be employed to catalyze the transphosphatidylation of phosphatidylcholine from other phospholipids.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and lysophosphatidylcholine.
Substitution: The phosphorylcholine head group can be substituted with other groups through transphosphatidylation reactions.
Common Reagents and Conditions
Oxidation: Oxygen or reactive oxygen species (ROS) in the presence of metal catalysts like iron or copper.
Hydrolysis: Phospholipase A2 or phospholipase D enzymes under physiological conditions.
Substitution: Phospholipase D in the presence of alcohols or other nucleophiles.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Phosphatidyl derivatives with different head groups.
Scientific Research Applications
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
Mechanism of Action
The effects of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of membrane-bound enzymes and receptors. The compound’s antioxidant properties help protect cells from oxidative stress by scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
PC(183(9Z,12Z,15Z)/180): Similar structure but with a saturated fatty acid chain.
PC(183(9Z,12Z,15Z)/182(9Z,12Z)): Contains two polyunsaturated fatty acid chains.
PC(181(9Z)/181(9Z)): Contains two monounsaturated fatty acid chains.
Uniqueness
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of one highly unsaturated fatty acid chain and one monounsaturated fatty acid chain. This specific structure imparts distinct biophysical properties to the compound, such as increased membrane fluidity and enhanced antioxidant capacity compared to other phosphatidylcholines with different fatty acid compositions.
Properties
Molecular Formula |
C44H80NO8P |
---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-23,42H,6-7,9,11-13,15,17-19,24-41H2,1-5H3/b10-8-,16-14-,22-20-,23-21-/t42-/m1/s1 |
InChI Key |
LPDGUCIMNBNWEJ-BXZVQSHESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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